(2-methoxycyclohexyl)[3-(methylthio)phenyl]amine
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Overview
Description
(2-methoxycyclohexyl)[3-(methylthio)phenyl]amine, commonly known as Methoxetamine (MXE), is a dissociative anesthetic drug that belongs to the arylcyclohexylamine class. MXE is chemically similar to ketamine and phencyclidine (PCP). It was first synthesized in 2010 and has gained popularity in the research community due to its unique pharmacological properties.
Mechanism of Action
(2-methoxycyclohexyl)[3-(methylthio)phenyl]amine acts as a non-competitive antagonist of the NMDA receptor, which results in a dissociative state. This compound also inhibits the reuptake of serotonin and dopamine, leading to increased levels of these neurotransmitters in the brain. This may contribute to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
This compound produces a range of biochemical and physiological effects, including altered perception, dissociation, and euphoria. It can also cause sedation, ataxia, and hallucinations. This compound has been found to have a longer duration of action than ketamine, with effects lasting up to 6-8 hours.
Advantages and Limitations for Lab Experiments
(2-methoxycyclohexyl)[3-(methylthio)phenyl]amine has several advantages for use in lab experiments, including its high potency and unique pharmacological profile. However, this compound is a relatively new drug and there is still limited information available on its long-term effects and potential toxicity. It is important to use caution when handling and administering this compound in lab experiments.
Future Directions
There are several potential future directions for research on (2-methoxycyclohexyl)[3-(methylthio)phenyl]amine, including its potential as a treatment for depression and anxiety disorders. Further studies are also needed to determine the long-term effects and potential toxicity of this compound. Additionally, research is needed to explore the potential use of this compound in combination with other drugs for therapeutic purposes.
In conclusion, this compound is a dissociative anesthetic drug that has gained popularity in the research community due to its unique pharmacological properties. It has been studied for its potential use in treating depression and anxiety disorders and has several advantages for use in lab experiments. However, caution is needed when handling and administering this compound, and further research is needed to determine its long-term effects and potential toxicity.
Synthesis Methods
(2-methoxycyclohexyl)[3-(methylthio)phenyl]amine is synthesized by the reaction of 3-methylthiophenol with 2-bromo-2-methoxycyclohexanone in the presence of a strong base. The resulting compound is then reduced with lithium aluminum hydride to produce this compound.
Scientific Research Applications
(2-methoxycyclohexyl)[3-(methylthio)phenyl]amine has been used in various scientific research studies, including pharmacological and toxicological research. It has been found to have a high affinity for the N-methyl-D-aspartate (NMDA) receptor, which plays an important role in learning and memory. This compound has also been studied for its potential use in treating depression and anxiety disorders.
properties
IUPAC Name |
N-(2-methoxycyclohexyl)-3-methylsulfanylaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NOS/c1-16-14-9-4-3-8-13(14)15-11-6-5-7-12(10-11)17-2/h5-7,10,13-15H,3-4,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIMZFSOQTMGWGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCCC1NC2=CC(=CC=C2)SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.